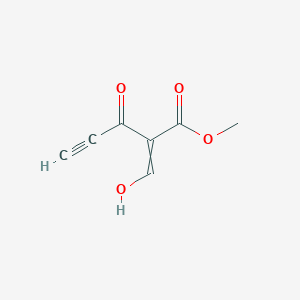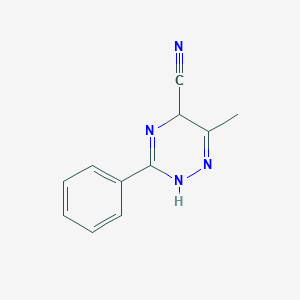
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with methyl, phenyl, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a nitrile compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-phenyl-1,2,4-triazine: Similar structure but lacks the carbonitrile group.
3-Phenyl-1,2,4-triazine-5-carbonitrile: Similar structure but lacks the methyl group.
6-Methyl-1,2,4-triazine-5-carbonitrile: Similar structure but lacks the phenyl group.
Uniqueness
6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile is unique due to the presence of all three substituents (methyl, phenyl, and carbonitrile) on the triazine ring. This combination of substituents imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
831218-41-8 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-10(7-12)13-11(15-14-8)9-5-3-2-4-6-9/h2-6,10H,1H3,(H,13,15) |
InChI Key |
IDHCFDFHCWDESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=NC1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


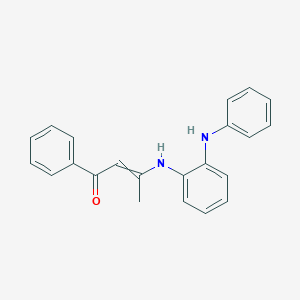
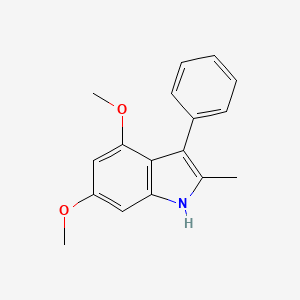
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
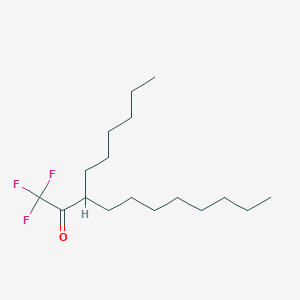
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
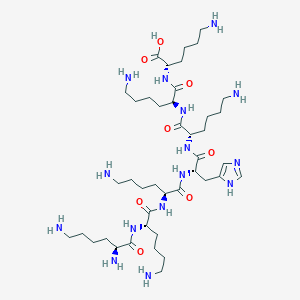
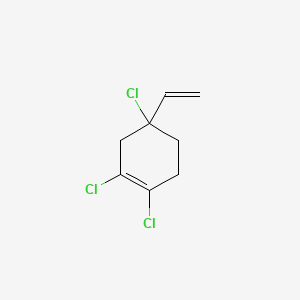


![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
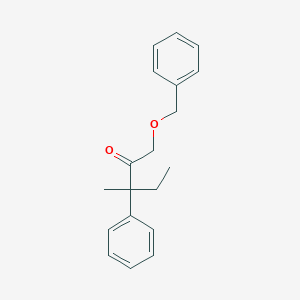
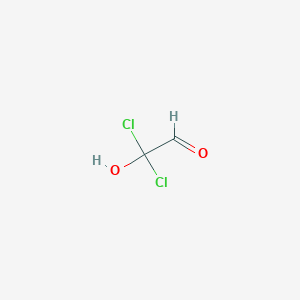
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
